molecular formula C23H22BrN3O3 B4867872 N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

Cat. No.: B4867872
M. Wt: 468.3 g/mol
InChI Key: OKPNFQBZCFTNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Piperidine Moiety: This step might involve the reaction of the quinoline derivative with piperidine under suitable conditions.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core or the piperidine ring.

    Reduction: Reduction reactions might target the carbonyl groups or the bromine atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The piperidine moiety might enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine.

    Piperidine Derivatives: Compounds like piperidine itself or piperidine-based drugs.

Uniqueness

N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the combination of the quinoline core, piperidine moiety, and the specific substitution pattern. This unique structure might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c24-16-8-10-17(11-9-16)25-21(28)15-27-20-7-3-2-6-18(20)19(14-22(27)29)23(30)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNFQBZCFTNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-BROMOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.